6,6-difluoro-2-methylhexan-3-amine
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Overview
Description
6,6-difluoro-2-methylhexan-3-amine is a chemical compound with the molecular formula C7H15F2N and a molecular weight of 151.2 g/mol It is characterized by the presence of two fluorine atoms and an amine group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2-methylhexan-3-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6,6-difluoro-2-methylhexan-3-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
6,6-difluoro-2-methylhexan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines with different degrees of saturation.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
6,6-difluoro-2-methylhexan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-difluoro-2-methylhexan-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
6,6-difluorohexan-3-amine: Lacks the methyl group at the 2-position.
2-methylhexan-3-amine: Lacks the fluorine atoms at the 6-position.
6-fluoro-2-methylhexan-3-amine: Contains only one fluorine atom at the 6-position.
Uniqueness
6,6-difluoro-2-methylhexan-3-amine is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to similar compounds. The dual fluorination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2293351-41-2 |
---|---|
Molecular Formula |
C7H15F2N |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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